Ribosamine

Description

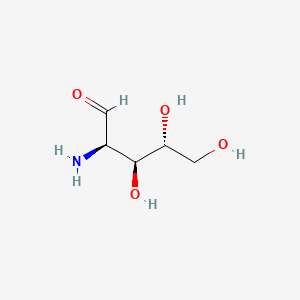

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4R)-2-amino-3,4,5-trihydroxypentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO4/c6-3(1-7)5(10)4(9)2-8/h1,3-5,8-10H,2,6H2/t3-,4+,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNZJRDIKDNXKIJ-LMVFSUKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C=O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@H](C=O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501318392 | |

| Record name | Ribosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532-19-4 | |

| Record name | Ribosamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=532-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Ribosamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribosamine, an amino sugar analog of the pentose sugar ribose, is a molecule of significant interest in various fields of biochemical and pharmaceutical research. As a fundamental building block of certain natural products and a precursor for the synthesis of novel therapeutic agents, a thorough understanding of its chemical structure is paramount. This technical guide provides a comprehensive overview of the chemical structure of ribosamine, including its various isomeric forms. Detailed data on its physicochemical properties are presented in tabular format for easy comparison. Furthermore, this guide outlines a general experimental protocol for the synthesis of D-ribosamine hydrochloride and discusses analytical methods for its characterization.

Introduction to Ribosamine

Ribosamine is a monosaccharide derivative where the hydroxyl group at the C-2 position of ribose is replaced by an amino group. Its chemical formula is C₅H₁₁NO₄, and it has a molecular weight of 149.15 g/mol .[1] The presence of the amino group introduces a basic center and alters the chemical properties of the parent sugar, opening avenues for diverse chemical modifications and biological activities. Ribosamine exists in various isomeric forms, including linear and cyclic structures, as well as D and L enantiomers. The D-isomer, D-ribosamine, also known as 2-amino-2-deoxy-D-ribose, is the more common and biologically relevant form.[1]

Isomeric Forms of Ribosamine

Like its parent sugar, ribose, ribosamine can exist in an open-chain (linear) form and in cyclic forms (furanose and pyranose). The cyclic forms are hemiaminals that result from the intramolecular reaction between the aldehyde group at C-1 and the amino group at C-2 or a hydroxyl group. However, the more stable and prevalent cyclic structures are formed through the reaction of the C-1 aldehyde with the hydroxyl group at C-4 (forming a five-membered furanose ring) or C-5 (forming a six-membered pyranose ring). Each of these cyclic forms can exist as two anomers, designated as α and β, depending on the stereochemistry at the anomeric carbon (C-1).

Fischer and Haworth Projections

The different isomeric forms of ribosamine can be represented using Fischer and Haworth projections. Fischer projections are used to depict the linear form, showing the stereochemistry of each chiral center.[2] Haworth projections are used to represent the cyclic furanose and pyranose structures, providing a perspective on the three-dimensional conformation of the ring.[3][4]

D-Ribosamine

The IUPAC name for the linear form of D-ribosamine is (2R,3S,4R)-2-amino-3,4,5-trihydroxypentanal.[1]

-

Linear Form: The Fischer projection of D-ribosamine shows the amino group at C-2 on the right side.

-

Cyclic Forms:

-

Ribofuranose: A five-membered ring formed by the reaction of the C-1 aldehyde with the C-4 hydroxyl group.

-

α-D-Ribofuranosylamine: The amino group at C-1 is on the opposite side of the ring from the CH₂OH group at C-4.

-

β-D-Ribofuranosylamine: The amino group at C-1 is on the same side of the ring as the CH₂OH group at C-4.

-

-

Ribopyranose: A six-membered ring formed by the reaction of the C-1 aldehyde with the C-5 hydroxyl group. The most stable conformation for the pyranose ring is the chair conformation.

-

α-D-Ribopyranosylamine: The amino group at C-1 is in the axial position.

-

β-D-Ribopyranosylamine: The amino group at C-1 is in the equatorial position. The crystal structure of β-D-ribopyranosylamine has been confirmed to exist in a ⁴C₁ chair conformation.

-

-

L-Ribosamine

L-ribosamine is the enantiomer of D-ribosamine. All the chiral centers are inverted relative to the D-isomer.

-

Linear Form: The Fischer projection of L-ribosamine shows the amino group at C-2 on the left side.

-

Cyclic Forms:

-

L-Ribofuranose: α and β anomers.

-

L-Ribopyranose: α and β anomers.

-

Physicochemical Properties

The physicochemical properties of ribosamine are influenced by its isomeric form. The data presented below are for D-ribosamine and its common salt, D-ribosamine hydrochloride.

| Property | D-Ribosamine | D-Ribosamine Hydrochloride | Reference |

| Molecular Formula | C₅H₁₁NO₄ | C₅H₁₂ClNO₄ | [1] |

| Molecular Weight | 149.15 g/mol | 185.60 g/mol | [1] |

| Melting Point | Not readily available | ~168 °C (dec.) | [5] |

| Optical Rotation | Not readily available | Not readily available | |

| Solubility | Soluble in water | Soluble in water and methanol | [5] |

Note: Specific optical rotation values for individual isomers of ribosamine are not widely reported in standard literature. The optical rotation of a solution of ribosamine will be a composite of the rotations of the different isomers present at equilibrium.

Experimental Protocols

Synthesis of D-Ribosamine Hydrochloride from D-Ribose

This protocol is a general guideline based on established methods for the synthesis of amino sugars from their parent sugars.

Workflow for the Synthesis of D-Ribosamine Hydrochloride

Caption: Synthetic pathway from D-ribose to D-ribosamine hydrochloride.

Materials:

-

D-Ribose

-

Pyridine

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Lithium aluminum hydride (LiAlH₄) or Hydrogen gas with Palladium on carbon (H₂/Pd-C)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment

Procedure:

-

Protection of D-Ribose:

-

Dissolve D-ribose in pyridine.

-

Cool the solution in an ice bath.

-

Slowly add p-toluenesulfonyl chloride. The amount of TsCl can be controlled to favor tosylation at the more reactive hydroxyl groups. For selective tosylation at C-2, prior protection of other hydroxyls might be necessary.

-

Stir the reaction mixture at low temperature and then allow it to warm to room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench with water and extract the product with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

-

-

Azide Displacement:

-

Dissolve the tosylated ribose derivative in anhydrous DMF.

-

Add sodium azide to the solution.

-

Heat the reaction mixture and stir for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the azido derivative by column chromatography.

-

-

Reduction of the Azide:

-

Method A (LiAlH₄):

-

Carefully add the azido derivative in anhydrous THF to a suspension of lithium aluminum hydride in anhydrous THF at 0 °C.

-

Stir the reaction at room temperature for several hours.

-

Quench the reaction cautiously by the sequential addition of water and then a sodium hydroxide solution.

-

Filter the resulting precipitate and wash it with THF.

-

Concentrate the filtrate to obtain the crude amino derivative.

-

-

Method B (Catalytic Hydrogenation):

-

Dissolve the azido derivative in methanol or ethanol.

-

Add a catalytic amount of Palladium on carbon (10% Pd-C).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) until the reaction is complete (monitored by TLC).

-

Filter the catalyst through a pad of Celite and wash with the solvent.

-

Concentrate the filtrate.

-

-

-

Deprotection and Salt Formation:

-

Treat the crude amino derivative with aqueous hydrochloric acid.

-

Heat the mixture to hydrolyze any protecting groups.

-

Monitor the deprotection by TLC.

-

After completion, cool the solution and concentrate it under reduced pressure.

-

The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to yield pure D-ribosamine hydrochloride.

-

Analytical Methods

High-Performance Liquid Chromatography (HPLC): HPLC is a common method for the analysis and purification of amino sugars.[2][4] Due to their high polarity and lack of a strong chromophore, derivatization is often employed for UV or fluorescence detection.

-

Stationary Phase: Reversed-phase columns (e.g., C18) are frequently used after derivatization.[3] HILIC (Hydrophilic Interaction Liquid Chromatography) columns can also be used for underivatized amino sugars.

-

Mobile Phase: A typical mobile phase for reversed-phase separation of derivatized amino sugars consists of a gradient of acetonitrile and water or a buffer.

-

Detection: UV-Vis or fluorescence detection after pre-column or post-column derivatization with reagents like o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC). Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can be used for the analysis of underivatized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of ribosamine and its isomers. The chemical shifts and coupling constants of the protons and carbons in the sugar ring provide detailed information about the stereochemistry and conformation. In aqueous solutions, NMR spectra will show a mixture of the different anomers and ring forms present at equilibrium.

Signaling Pathways and Logical Relationships

The following diagram illustrates the equilibrium between the different isomeric forms of D-ribosamine in an aqueous solution.

Caption: Equilibrium of D-ribosamine isomers in solution.

Conclusion

The chemical structure of ribosamine is characterized by a rich isomerism, which dictates its chemical reactivity and biological function. This guide has provided a detailed overview of the linear and cyclic forms of both D- and L-ribosamine, supported by physicochemical data and illustrative diagrams. The outlined synthetic and analytical protocols offer a practical framework for researchers working with this important amino sugar. A comprehensive understanding of the structural nuances of ribosamine is essential for its application in drug discovery and the synthesis of complex biomolecules.

References

- 1. Ribosamine | C5H11NO4 | CID 55281819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Haworth Projection | Purpose, Formulation & Examples - Lesson | Study.com [study.com]

- 4. news-medical.net [news-medical.net]

- 5. 5505-63-5 CAS MSDS (D-Mannosamine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

A Technical Guide to the Synthesis of Novel Aminated Ribose Sugars

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthetic strategies employed to create novel aminated ribose sugars. These compounds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active molecules, including nucleoside analogues, antibiotics, and glycosidase inhibitors. This document details key chemical and enzymatic methodologies, provides structured data for comparative analysis, and offers detailed experimental protocols for seminal reactions.

Introduction to Aminated Ribose Sugars

Ribose, a five-carbon aldopentose sugar, is a fundamental building block of life, most notably forming the backbone of RNA.[1][2] The strategic replacement of one or more of its hydroxyl groups with an amino group yields an aminated ribose sugar. This modification can dramatically alter the molecule's chemical properties and biological activity, making these derivatives valuable targets for synthesis. Aminated sugars are integral components of numerous natural products, including aminoglycoside antibiotics, and play crucial roles in biological processes like cell recognition and signaling.[3][4][5] The synthetic challenge lies in the regio- and stereoselective introduction of the amino functionality onto the densely functionalized ribose scaffold, which necessitates sophisticated protecting group strategies and carefully optimized reaction conditions.[3][6]

Core Synthetic Strategies

The synthesis of aminated ribose sugars can be broadly categorized into chemical and chemoenzymatic approaches. Chemical methods offer versatility but often require multi-step protection-deprotection sequences, while enzymatic methods provide exceptional selectivity but may have substrate limitations.

Chemical Synthesis Approaches

Chemical strategies predominantly rely on the conversion of hydroxyl groups into good leaving groups for subsequent nucleophilic substitution, or the transformation of ribose into reactive intermediates like glycals or epoxides.

-

Nucleophilic Displacement (S_N2): This is a cornerstone strategy for introducing an amino group. It typically involves activating a specific hydroxyl group by converting it into a sulfonate ester (e.g., tosylate, mesylate, or triflate), which is then displaced by a nitrogen nucleophile. Azide ions (N₃⁻) are frequently used as an amine surrogate, as the resulting azide can be cleanly reduced to the primary amine (e.g., via Staudinger reaction or catalytic hydrogenation) without affecting other functional groups. The success of this method is highly dependent on the leaving group and the steric environment of the reaction center.[7]

-

Synthesis from Glycals: Glycals, cyclic enol ethers of sugars, are powerful intermediates for producing 2-amino sugars.[7] A common method is azidonitration, where a glycal is treated with sodium azide and ceric ammonium nitrate (CAN) to introduce an azide group at C-2 and a nitrate at C-1. The nitrate can then be manipulated to install the desired anomeric configuration.[5] This approach leverages the reactivity of the double bond to install functionality at two adjacent carbons.

-

Ring-Opening of Epoxides: The reaction of an epoxide (oxirane) ring on the sugar scaffold with a nitrogen nucleophile is another effective method. The regioselectivity of the ring-opening is governed by steric and electronic factors, often proceeding with high stereoselectivity via an S_N2 mechanism.

-

Reductive Amination: This method involves the oxidation of a hydroxyl group to a ketone, followed by condensation with an amine or ammonia to form an imine, which is then reduced in situ to the corresponding amine. This is particularly useful for introducing an amino group at a position that is not readily accessible to S_N2 displacement.

Chemoenzymatic and Biocatalytic Synthesis

Modern synthetic efforts increasingly turn to biocatalysis to overcome the selectivity challenges inherent in classical carbohydrate chemistry.

-

Transaminase (TA) Catalysis: Transaminases are enzymes that catalyze the transfer of an amino group from a donor molecule (like an amino acid) to a carbonyl acceptor.[6][8] By using engineered or wild-type TAs, it is possible to directly aminate keto-sugars or even aldoses (via an oxidation-amination cascade) with high regio- and stereoselectivity, often under mild, aqueous conditions.[8][9] This approach can significantly shorten synthetic routes by avoiding multiple protection-deprotection steps.

-

Oxidase and Dehydrogenase Involvement: In tandem with transaminases, other enzymes like galactose oxidase (GOase) can be used for selective oxidation of primary alcohols to aldehydes, creating the necessary carbonyl functionality for the amination step.[8] This creates a powerful chemoenzymatic cascade for converting monosaccharides into valuable iminosugar scaffolds.[8]

Protecting Group Strategies

The selective manipulation of the ribose core is impossible without the judicious use of protecting groups. The choice of protecting group is critical and depends on its stability to planned reaction conditions and the ease of its selective removal.[10][11]

-

Hydroxyl Protection:

-

Acetals (Isopropylidene, Benzylidene): Often used to protect vicinal cis-diols (e.g., at the 2,3-positions of ribofuranose). They are stable to basic and nucleophilic reagents but are readily cleaved under acidic conditions.[12]

-

Ethers (Benzyl, PMB): Benzyl (Bn) ethers are robust and stable to a wide range of conditions, making them suitable for multi-step syntheses. They are typically removed by catalytic hydrogenation. The p-methoxybenzyl (PMB) ether offers an advantage as it can be removed oxidatively (e.g., with DDQ or CAN), leaving benzyl ethers intact.[12]

-

Silyl Ethers (TBDMS, TIPS): These are valuable for their tunable stability. Their steric bulk allows for the selective protection of primary hydroxyls over secondary ones. They are typically removed with fluoride reagents (e.g., TBAF).[13]

-

-

Amino Group Protection:

-

Carbamates (Boc, Cbz, Fmoc): tert-Butoxycarbonyl (Boc) is removed under acidic conditions, while Benzyloxycarbonyl (Cbz or Z) is removed by catalytic hydrogenation. 9-Fluorenylmethyloxycarbonyl (Fmoc) is cleaved under mild basic conditions, making these groups "orthogonal" and essential for complex syntheses.[11][14]

-

Phthalimide (Phth): Provides robust protection and can be removed with hydrazine.

-

The following diagram illustrates a generalized workflow for the chemical synthesis of an aminated sugar, highlighting the critical role of protection and deprotection steps.

Caption: Generalized workflow for chemical synthesis of aminated ribose.

The next diagram illustrates the relationship between different synthetic strategies.

Caption: Key strategic approaches for the synthesis of aminated ribose.

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data for representative amination reactions on ribose or related sugar precursors, allowing for easy comparison of different methodologies.

Table 1: Chemical Synthesis Methods

| Starting Material | Target Position | Key Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1,2-O-Isopropylidene-5-O-trityl-α-D-xylofuranose | C-3 | 1. MsCl, Py; 2. NaN₃; 3. H₂, Pd/C | 3-Amino-3-deoxy-D-ribose derivative | ~60% (over 3 steps) | [15] |

| 3,4,6-tri-O-acetyl-D-glucal | C-2 | NaN₃, CAN | 2-azido-2-deoxy glycoside precursor | 70-85% | [5][7] |

| 2-azido-2-deoxy-glucosyl nitrate | Anomeric | Glycosyl Acceptor, Yb(OTf)₃ | α-disaccharide | 65% | [5] |

| D-Ribose | C-1 (Pyrrole formation) | L-Valine methyl ester, Oxalic acid | Pyrrole-2-carbaldehyde derivative | 24-37% |[16] |

Table 2: Chemoenzymatic Synthesis Methods

| Starting Material | Enzyme(s) | Amine Donor | Product | Conversion/Yield (%) | Reference |

|---|---|---|---|---|---|

| D-Ribose derivative | Transaminase (TA) | (S)-α-MBA | 5-amino-5-deoxy-ribitol derivative | >99% conversion | [8] |

| Fructose-6-phosphate | Glucosamine-6-phosphate synthase | L-glutamine | D-glucosamine-6-phosphate | N/A (Biosynthetic) | [6] |

| D-Mannose derivative | Galactose Oxidase (GOase F₂), then chemical reduction | N/A (oxidation step) | Cbz-protected 6-amino-6-deoxy-mannitol | 83% (oxidation) |[8] |

Detailed Experimental Protocols

The following protocols are adapted from the literature to provide detailed, actionable methodologies for key transformations.

Protocol 1: Synthesis of a 3-Amino-3-deoxy-D-ribose Precursor via Nucleophilic Displacement

This protocol is based on the classical approach of activating a hydroxyl group and displacing it with an azide, followed by reduction. The example is adapted from methodologies for synthesizing 3-amino sugars from xylose precursors.[15]

Step A: Mesylation of 1,2-O-Isopropylidene-5-O-trityl-α-D-xylofuranose

-

Dissolve the starting xylofuranose derivative (1.0 eq) in anhydrous pyridine at 0 °C under an inert atmosphere (N₂ or Ar).

-

Add methanesulfonyl chloride (MsCl, 1.5 eq) dropwise to the solution.

-

Allow the reaction to stir at 0 °C for 4 hours, then warm to room temperature and stir overnight.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by slowly adding ice-water. Extract the product with dichloromethane (DCM) (3x).

-

Wash the combined organic layers with saturated aq. NaHCO₃, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-O-mesyl derivative, which is often used directly in the next step.

Step B: Azide Displacement

-

Dissolve the crude mesylate from Step A in anhydrous dimethylformamide (DMF).

-

Add sodium azide (NaN₃, 5.0 eq) to the solution.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC. The inversion of configuration at C-3 yields the ribo-configuration.

-

After completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the product with ethyl acetate (3x). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by silica gel column chromatography to obtain the 3-azido-3-deoxy-D-ribofuranose derivative.

Step C: Reduction to the Amine

-

Dissolve the purified 3-azido derivative from Step B in methanol or ethyl acetate.

-

Add Palladium on carbon (10% Pd/C, 0.1 eq by weight) to the solution.

-

Place the reaction flask under an atmosphere of hydrogen gas (H₂, balloon or Parr shaker) and stir vigorously at room temperature for 6-12 hours.

-

Monitor by TLC for the disappearance of the azide starting material.

-

Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the 3-amino-3-deoxy-D-ribofuranose derivative. Further purification may be performed if necessary.

Protocol 2: One-Pot Conversion of D-Ribose and an Amino Acid Ester to a Pyrraline

This protocol describes a modern approach to creating complex heterocyclic structures from ribose and is adapted from Cho et al. (2021).[16]

-

To a solution of an amino acid methyl ester hydrochloride (e.g., glycine methyl ester hydrochloride, 1.0 eq) in methanol, add triethylamine (1.1 eq) at 0 °C and stir for 30 minutes to generate the free amine.

-

Add D-ribose (1.0 eq), oxalic acid (0.1 eq), and dimethyl sulfoxide (DMSO) to the mixture.

-

Transfer the reaction mixture to a pressure vessel.

-

Pressurize the vessel to 2.5 atm with an inert gas (N₂ or Ar).

-

Heat the mixture to 80 °C and stir for 12 hours.

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the target methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate derivative. The reported yield for the glycine derivative is 32%.[16]

References

- 1. britannica.com [britannica.com]

- 2. Ribose - Wikipedia [en.wikipedia.org]

- 3. Biosynthetic and synthetic access to amino sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Chemical Synthesis of Amino Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Amino sugar - Wikipedia [en.wikipedia.org]

- 8. Preparation of iminosugars from aminopolyols via selective oxidation using galactose oxidase - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC04989A [pubs.rsc.org]

- 9. [PDF] Aminopolyols from Carbohydrates: Amination of Sugars and Sugar‐Derived Tetrahydrofurans with Transaminases | Semantic Scholar [semanticscholar.org]

- 10. jocpr.com [jocpr.com]

- 11. media.neliti.com [media.neliti.com]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 15. madridge.org [madridge.org]

- 16. Ribose conversion with amino acids into pyrraline platform chemicals – expeditious synthesis of diverse pyrrole-fused alkaloid compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06110K [pubs.rsc.org]

The Discovery, Isolation, and Synthesis of Ribosamine and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribosamine and its structural analogs, a unique class of aminosugars, are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The core structure, a ribose sugar with one or more hydroxyl groups replaced by an amino group, is a key component of several natural products, most notably the aminonucleoside antibiotic puromycin. This technical guide provides a comprehensive overview of the discovery, isolation from natural sources, and chemical synthesis of ribosamine-like compounds. Detailed experimental protocols for key synthetic methodologies are presented, and quantitative data from various synthetic routes are summarized in comparative tables. Furthermore, this guide includes visualizations of experimental workflows to facilitate a deeper understanding of the processes involved. While the direct role of free ribosamine-like compounds in specific signaling pathways is an emerging area of research, their incorporation into nucleoside analogs that inhibit protein synthesis underscores their biological importance.

Discovery and Natural Occurrence

The discovery of ribosamine-like compounds is intrinsically linked to the discovery of the aminonucleoside antibiotic puromycin in the 1950s. Puromycin was isolated from the fermentation broth of the soil bacterium Streptomyces alboniger.[1] Structural elucidation of puromycin revealed it to be N,N-dimethyl-3'-(O-methyl-L-tyrosinamido)-3'-deoxyadenosine. The carbohydrate moiety of this antibiotic is 3-amino-3-deoxy-D-ribose , a key example of a ribosamine-like compound.[2]

The biosynthesis of puromycin in Streptomyces alboniger involves a complex enzymatic pathway. While the complete pathway is not fully elucidated, it is understood that the aminosugar moiety is synthesized from a sugar nucleotide precursor, with the amino group being introduced by a pyridoxal phosphate (PLP)-dependent aminotransferase.[3]

Isolation from Natural Sources

The primary natural source for a ribosamine derivative is the antibiotic puromycin, produced through fermentation of Streptomyces alboniger. The general workflow for its isolation involves cultivation of the microorganism, followed by extraction and purification of the antibiotic from the fermentation broth. Subsequent hydrolysis of puromycin can then yield the 3-amino-3-deoxy-D-ribose.

Fermentation of Streptomyces alboniger

Several studies have focused on optimizing the fermentative production of puromycin. A synthetic medium can be employed, with the addition of specific amino acids such as L-histidine, L-glutamic acid, and L-proline, which have been shown to increase the antibiotic yield.[4] The presence of certain trace elements like zinc, copper, and iron also plays a crucial role in the biosynthesis.[4]

Extraction and Purification of Puromycin

A common procedure for the extraction and purification of puromycin from the fermentation broth is as follows:

-

Cell Removal: The fermentation broth is centrifuged to pellet the Streptomyces alboniger cells. The supernatant, containing the secreted puromycin, is collected.

-

Solvent Extraction: The supernatant is extracted with an organic solvent, such as n-butanol, to transfer the puromycin from the aqueous phase to the organic phase.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract containing puromycin.

-

Chromatographic Purification: The crude extract is then subjected to column chromatography, typically using silica gel, to purify the puromycin.

Hydrolysis of Puromycin to Yield 3-Amino-3-deoxy-D-ribose

Once purified, puromycin can be hydrolyzed under acidic conditions to cleave the glycosidic bond and the amide linkage, releasing the 3-amino-3-deoxy-D-ribose. This aminosugar can then be further purified using chromatographic techniques.

Chemical Synthesis of Ribosamine-like Compounds

The chemical synthesis of ribosamine and its analogs offers a versatile alternative to their isolation from natural sources, allowing for the creation of a wide range of derivatives for structure-activity relationship studies. Synthetic strategies typically involve the introduction of an amino group onto a protected ribose or a related pentose precursor.

Synthesis of 3-Amino-3-deoxy-D-ribose

A convenient synthesis of 3-amino-3-deoxy-D-ribose starts from the readily available D-xylose.

Experimental Protocol:

-

Protection of D-xylose: D-xylose is first converted to 1,2-O-isopropylidene-5-O-triphenylmethyl-α-D-xylofuranose to protect the hydroxyl groups at the C-1, C-2, and C-5 positions.

-

Oxidation: The protected xylofuranose is then oxidized using a dimethyl sulfoxide (DMSO)-acetic anhydride system to yield the corresponding 3-ulose (a ketone at the C-3 position).

-

Oxime Formation: The 3-keto sugar derivative is reacted with hydroxylamine to form an oxime.

-

Reduction of the Oxime: The oxime is then reduced with a reducing agent such as lithium aluminium hydride (LiAlH4) to yield the 3-amino derivative.

-

Acetylation and Deprotection: The amino group is typically protected as an acetamido group for purification. Subsequent acidic hydrolysis removes the protecting groups to yield 3-amino-3-deoxy-D-ribose hydrochloride.

Synthesis of 2-Amino-2-deoxy-D-ribose Derivatives

The synthesis of 2-amino-2-deoxy-D-ribose containing nucleosides has been achieved starting from 2-deoxy-D-ribose. The general approach involves the protection of the sugar, followed by the introduction of a nitrogen-containing functional group at the C-2 position.

Synthesis of 5-Amino-5-deoxy-D-ribose Derivatives

5-amino-5-deoxy-D-ribose derivatives are also of interest, particularly for the synthesis of modified nucleosides. A common strategy involves the conversion of the primary hydroxyl group at the C-5 position of a protected ribose derivative into a good leaving group (e.g., a tosylate), followed by nucleophilic substitution with an azide salt. The azide is then reduced to the desired amine.

Quantitative Data on Synthesis

The following tables summarize key quantitative data from representative synthetic procedures for various ribosamine-like compounds.

Table 1: Synthesis of 3-Amino-3-deoxy-D-ribose Hydrochloride

| Starting Material | Key Reagents | Overall Yield (%) | Melting Point (°C) | Optical Rotation (c, solvent) | Reference |

| D-Xylose | DMSO, Acetic Anhydride, LiAlH₄ | ~45 | 166 (dec.) | -23.0° (c 4.1, H₂O) | [3] |

Table 2: Synthesis of 5'-Amino-5'-deoxyadenosine Derivatives

| Starting Material | Key Reagents | Yield (%) | Purity | Application | Reference |

| 5′-amino-5′-deoxy-2′,3′-O-isopropylideneadenosine | Various acyl chlorides and sulfonyl chlorides | High | High | Methyltransferase inhibitors | [5] |

Biological Activity and Signaling Pathways

The primary biological activity associated with ribosamine-like compounds stems from their incorporation into nucleoside antibiotics, such as puromycin. Puromycin is a potent inhibitor of protein synthesis in both prokaryotes and eukaryotes. It mimics the 3' end of an aminoacyl-tRNA, enters the A site of the ribosome, and is incorporated into the growing polypeptide chain, causing premature chain termination.[2]

While the direct involvement of free ribosamine or its simple derivatives in specific intracellular signaling pathways is not well-documented, the metabolism of aminosugars, in general, is crucial for various cellular processes.[6] Aminosugars are precursors for the biosynthesis of macromolecules like glycoproteins and glycolipids, which are involved in cell-cell recognition, signaling, and adhesion. The "amino sugar and nucleotide sugar metabolism" pathway is a key metabolic route, and its dysregulation has been implicated in various diseases.[6] Further research is needed to elucidate if free ribosamine-like compounds have specific signaling roles beyond being building blocks for larger molecules.

Conclusion

Ribosamine-like compounds represent a fascinating and important class of aminosugars. Their discovery is rooted in the exploration of natural products, with the antibiotic puromycin serving as a landmark example. While isolation from natural sources remains a viable option, chemical synthesis provides a powerful and flexible platform for generating a diverse array of these molecules. The detailed experimental protocols and compiled quantitative data in this guide are intended to serve as a valuable resource for researchers in the field. Although their direct roles in signaling are still under investigation, their significance as components of biologically active molecules is firmly established, making them promising scaffolds for the development of new therapeutic agents. Future research will likely uncover novel biological functions and applications for this unique class of compounds.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Synthesis of 5-amino-1-(5-deoxy-beta-D-ribofuranosyl)imidazole-4-carboxamide and related 5'-deoxyimidazole ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Increasing carbohydrate diversity via amine oxidation: Aminosugar, hydroxyaminosugar, nitrososugar and nitrosugar biosynthesis in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Production and biosynthesis of puromycin by Streptomyces alboniger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amino sugar and nucleotide sugar metabolism: Significance and symbolism [wisdomlib.org]

Prebiotic Genesis of Ribosamine Building Blocks: A Technical Guide to Core Synthetic Pathways

For Immediate Release

A comprehensive technical guide detailing the prebiotic synthesis of ribosamine precursors, key intermediates in the prevailing theories on the origin of life, has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the core chemical reactions, presents quantitative data for critical synthetic steps, and outlines detailed experimental protocols for their replication.

The origin of RNA is a central question in understanding the emergence of life, with significant research focused on the plausible prebiotic synthesis of its constituent building blocks. Ribosamine, a crucial component of the amino-sugars that can form the backbone of peptide nucleic acids (PNAs) and is implicated in the formation of ribonucleotides, is of particular interest. This whitepaper consolidates the current understanding of the formation of ribosamine precursors from simple, prebiotically abundant molecules.

The Cyanosulfidic Pathway: A Unified Origin for Biomolecules

A leading hypothesis for the simultaneous formation of precursors for ribonucleotides, amino acids, and lipids is the cyanosulfidic protometabolism, pioneered by John Sutherland and his research group.[1][2][3] This model posits a reaction network driven by ultraviolet (UV) light, utilizing hydrogen cyanide (HCN), cyanamide, and hydrogen sulfide as key reagents.[2][3] A pivotal intermediate in this pathway is ribose aminooxazoline (RAO) , which circumvents the thermodynamically challenging direct glycosidic bond formation between ribose and nucleobases.[1][3]

The synthesis of RAO begins with the reaction of cyanamide and glycolaldehyde to form 2-aminooxazole.[1][4] This is followed by a stereoselective aldol-type reaction with glyceraldehyde to produce pentose aminooxazolines, with ribose aminooxazoline and arabinose aminooxazoline being the major products.[5] The presence of inorganic phosphate is crucial throughout this process, acting as a pH buffer and a catalyst.[6]

dot

Caption: Formation of Ribose Aminooxazoline (RAO) from prebiotic precursors.

Quantitative Analysis of Key Synthetic Steps

The efficiency of prebiotic reactions is a critical factor in assessing their plausibility. The following tables summarize the reported yields for the key steps in the synthesis of ribosamine precursors and related molecules.

| Reaction | Reactants | Products | Yield (%) | Conditions | Reference(s) |

| 2-Aminooxazole Synthesis | Cyanamide, Glycolaldehyde | 2-Aminooxazole | >80 | 1.0 M Phosphate buffer, pH 7.0 | [7] |

| Pentose Aminooxazoline Synthesis | 2-Aminooxazole, Glyceraldehyde | Ribose aminooxazoline (RAO) | 44 | Aqueous solution, mild conditions | [8] |

| Arabinose aminooxazoline | 30 | Aqueous solution, mild conditions | [8] | ||

| Phosphorylation of Uridine | Uridine, Diamidophosphate (DAP) | Uridine-2',3'-cyclophosphate | 6.5 - 10 | Aerosol environment, < 1 hour | [9][10] |

| Uridine, Diamidophosphate (DAP) | Uridine-2',3'-cyclophosphates | Good | 'Moist-paste' conditions, room temperature | [11] | |

| Strecker Synthesis of Alanine | Acetaldehyde, Ammonia, Hydrogen Cyanide | Alanine (after hydrolysis) | - | Aqueous solution | [12] |

| Formose Reaction (Ribose Yield) | Formaldehyde | Ribose | <1 | Standard alkaline conditions | [13] |

| Formaldehyde, Glycerolphosphate | Racemic ribose-2,4-diphosphate | up to 23 | - | [13] | |

| Formaldehyde (encapsulated in vesicles) | Pentoses | 65 | - | [13] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling replication and further investigation.

Synthesis of 2-Aminooxazole

Objective: To synthesize 2-aminooxazole from cyanamide and glycolaldehyde in a phosphate-buffered aqueous solution.

Materials:

-

Cyanamide (H₂NCN)

-

Glycolaldehyde (HOCH₂CHO)

-

Sodium phosphate buffer (1.0 M, pH 7.0)

-

Deionized water

Procedure:

-

Prepare a 1.0 M sodium phosphate buffer solution and adjust the pH to 7.0.

-

Dissolve cyanamide and glycolaldehyde in the phosphate buffer. The exact concentrations can be varied, but equimolar amounts are typically used as a starting point.

-

The reaction proceeds at ambient temperature. The mixture is typically stirred or allowed to stand for a period of several hours to days.

-

Monitor the reaction progress using a suitable analytical technique, such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC), to determine the formation of 2-aminooxazole.

-

Upon completion, the product can be characterized directly in the reaction mixture or isolated using standard chromatographic techniques.

Synthesis of Ribose Aminooxazoline (RAO)

Objective: To synthesize ribose aminooxazoline from 2-aminooxazole and glyceraldehyde.

Materials:

-

2-Aminooxazole

-

Glyceraldehyde (HOCH₂(CHOH)CHO)

-

Aqueous buffer solution (e.g., phosphate buffer, pH 7.0)

Procedure:

-

Dissolve 2-aminooxazole and glyceraldehyde in the aqueous buffer solution.

-

The reaction is carried out under mild conditions, typically at room temperature.

-

The reaction mixture is stirred for several hours.

-

The formation of pentose aminooxazolines, including ribose aminooxazoline and its stereoisomers, is monitored by NMR spectroscopy or LC-MS.

-

Ribose aminooxazoline is known to selectively crystallize from the reaction mixture, which can be a method for its purification. The crystals can be collected by filtration.

dot

Caption: Experimental workflow for the two-step synthesis of RAO.

Strecker Synthesis of Amino Acid Precursors

Objective: To synthesize α-aminonitriles, the precursors to amino acids, from an aldehyde, ammonia, and cyanide.

Materials:

-

Aldehyde (e.g., acetaldehyde for alanine precursor)

-

Ammonia (NH₃) or an ammonium salt (e.g., NH₄Cl)

-

A source of cyanide (e.g., sodium cyanide - NaCN, or hydrogen cyanide - HCN)

-

Water

Procedure:

-

In an aqueous solution, the aldehyde is mixed with ammonia or an ammonium salt.

-

A cyanide source is then added to the solution.

-

The reaction proceeds through the formation of an imine intermediate, which is then attacked by the cyanide ion to form an α-aminonitrile.

-

The reaction can be monitored by spectroscopic methods to observe the disappearance of the aldehyde and the formation of the aminonitrile.

-

The resulting α-aminonitrile can be hydrolyzed (e.g., by heating with acid or base) to yield the corresponding amino acid.

Phosphorylation of Nucleosides using Diamidophosphate (DAP)

Objective: To phosphorylate a nucleoside (e.g., uridine) using diamidophosphate in an aqueous or low-water activity environment.

Materials:

-

Nucleoside (e.g., Uridine)

-

Diamidophosphate (DAP)

-

Water or a solvent system for creating 'moist-paste' conditions

-

pH buffer (if necessary)

Procedure for Aqueous Aerosol Method:

-

Prepare separate aqueous solutions of the nucleoside and DAP.

-

Generate an aerosol from the mixed solution or from separate solutions that are then mixed in the aerosol phase.

-

Allow the aerosol to react for a specified time (e.g., less than 1 hour).

-

Collect the aerosol particles on a filter.

-

Extract the products from the filter and analyze by LC-MS to quantify the formation of the phosphorylated nucleoside.

Procedure for 'Moist-Paste' Conditions:

-

Mix the nucleoside and DAP as solids.

-

Add a minimal amount of water to create a paste-like consistency.

-

Allow the reaction to proceed at room temperature for several days.

-

Monitor the formation of the 2',3'-cyclic phosphate product by NMR spectroscopy.

Concluding Remarks

The synthesis of ribosamine precursors, particularly through the cyanosulfidic pathway involving ribose aminooxazoline, represents a robust and plausible route for the emergence of key biomolecules on the early Earth. The experimental evidence gathered to date provides strong support for a scenario where the building blocks of RNA, proteins, and lipids could have co-existed and been synthesized from a common set of simple chemical feedstocks. The detailed protocols and quantitative data presented in this guide are intended to facilitate further research in this exciting field, ultimately bringing us closer to understanding the chemical origins of life.

References

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. Cyanosulfidic prebiotic synthesis - Wikipedia [en.wikipedia.org]

- 3. Ribose aminooxazoline - Wikipedia [en.wikipedia.org]

- 4. Common origins of RNA, protein and lipid precursors in a cyanosulfidic protometabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. EconPapers: Synthesis of activated pyrimidine ribonucleotides in prebiotically plausible conditions [econpapers.repec.org]

- 7. scispace.com [scispace.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Prebiotic Phosphorylation of Uridine using Diamidophosphate in Aerosols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Diamidophosphate (DAP): A Plausible Prebiotic Phosphorylating Reagent with a Chem to BioChem Potential? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

The Pivotal Role of Ribose-5-Phosphate in the Pentose Phosphate Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Pentose Phosphate Pathway (PPP) is a fundamental metabolic route that operates in parallel with glycolysis. Its primary role is not catabolic energy production, but rather the generation of crucial biosynthetic precursors.[1] Central to this pathway is the five-carbon sugar, ribose-5-phosphate (R5P), a molecule indispensable for the synthesis of nucleotides and nucleic acids.[1][2][3] The PPP also serves as the principal source of NADPH, a vital reductant for anabolic reactions and antioxidant defense.[4][5] This technical guide provides an in-depth exploration of the function of ribose in the PPP, its regulation, and the experimental methodologies employed in its study.

Core Functions of Ribose-5-Phosphate in Cellular Metabolism

The significance of ribose-5-phosphate stems from its versatile roles as a precursor for a multitude of essential biomolecules. The demand for R5P is particularly high in rapidly proliferating cells, such as those in cancerous tissues, to support increased DNA and RNA synthesis.[6]

The PPP is comprised of two distinct phases: the oxidative and non-oxidative branches. The oxidative phase is an irreversible process that converts glucose-6-phosphate into ribulose-5-phosphate, generating two molecules of NADPH in the process.[1][7] Ribulose-5-phosphate is then isomerized to ribose-5-phosphate in the non-oxidative phase.[6] The non-oxidative phase consists of a series of reversible sugar phosphate interconversions, allowing the cell to modulate the production of R5P and glycolytic intermediates according to its metabolic needs.[2][6]

The primary fates of ribose-5-phosphate include:

-

Nucleotide and Nucleic Acid Synthesis: R5P is the foundational scaffold upon which purine and pyrimidine nucleotides are synthesized. These nucleotides are the building blocks of DNA and RNA.[1][2][3]

-

Coenzyme Synthesis: R5P is a component of essential coenzymes such as ATP, FAD, and NAD.

-

Histidine Biosynthesis: The biosynthesis of the amino acid histidine is initiated from PRPP, a derivative of R5P.[6]

The cellular concentration of ribose-5-phosphate is a critical determinant of the rate of de novo purine synthesis.[8] Consequently, the regulation of R5P production is tightly controlled to match the cell's biosynthetic demands.

Quantitative Data on the Pentose Phosphate Pathway

To provide a quantitative understanding of the PPP, the following tables summarize key kinetic parameters of its enzymes and the intracellular concentrations of its metabolites.

| Enzyme | Substrate | K_m_ (mM) | V_max_ (μmol/min/mg protein) | k_cat_ (s⁻¹) | Organism/Tissue | Reference(s) |

| Glucose-6-Phosphate Dehydrogenase (G6PDH) | Glucose-6-Phosphate | 0.17 - 0.22 | 3.47 - 7.79 (μmol H₂ cm⁻³ min⁻¹) | 32.5 | Rat Liver, E. coli | [9][10] |

| NADP⁺ | 0.13 | E. coli | [9] | |||

| 6-Phosphogluconate Dehydrogenase (6PGDH) | 6-Phosphogluconate | 0.87 - 1.36 | 10.84 - 17.19 (μmol H₂ cm⁻³ min⁻¹) | Rat Liver | [10] | |

| Transketolase | Xylulose-5-Phosphate | - | - | - | - | - |

| Ribose-5-Phosphate | - | - | - | - | - | |

| Transaldolase | Sedoheptulose-7-Phosphate | - | - | - | - | - |

| Glyceraldehyde-3-Phosphate | - | - | - | - | - |

Note: Comprehensive kinetic data for transketolase and transaldolase is less readily available in a consolidated format and can vary significantly depending on the organism and experimental conditions.

| Metabolite | Concentration (μM) | Cell Type/Organism | Reference(s) |

| Ribose-5-Phosphate | Varies with growth conditions | Sinorhizobium meliloti | [11] |

| Sedoheptulose-7-Phosphate | Varies with growth conditions | Sinorhizobium meliloti | [11] |

| NADPH/NADP⁺ Ratio (Cytosolic) | 15.6 - 22.0 | Saccharomyces cerevisiae | [12] |

| Increases with glucose concentration | Mouse Pancreatic Islets | [13][14] | |

| ~100:1 (in liver cytosol) | Mammalian Liver | [1] |

Experimental Protocols

Spectrophotometric Assay for Glucose-6-Phosphate Dehydrogenase (G6PDH) Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of G6PDH, the rate-limiting enzyme of the PPP. The assay is based on the reduction of NADP⁺ to NADPH, which can be monitored by the increase in absorbance at 340 nm.[15]

Materials:

-

Tris-HCl buffer (50 mM, pH 7.8)

-

MgCl₂ (10 mM)

-

NADP⁺ (1 mM)

-

Glucose-6-Phosphate (G6P) (2 mM)

-

Cell or tissue lysate

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and NADP⁺.

-

Add the cell or tissue lysate to the reaction mixture and incubate for 5 minutes at 37°C to allow for temperature equilibration.

-

Initiate the reaction by adding G6P.

-

Immediately monitor the increase in absorbance at 340 nm over time.

-

The rate of NADPH production is proportional to the G6PDH activity and can be calculated using the Beer-Lambert law (extinction coefficient of NADPH at 340 nm is 6220 M⁻¹cm⁻¹).[15]

Metabolic Flux Analysis of the Pentose Phosphate Pathway using ¹³C-labeled Glucose and Mass Spectrometry

This protocol outlines the general workflow for quantifying the flux through the PPP using stable isotope tracing.

Materials:

-

Cell culture medium

-

¹³C-labeled glucose (e.g., [1,2-¹³C₂]glucose or [U-¹³C₆]glucose)

-

Liquid chromatography-mass spectrometry (LC-MS) system

-

Metabolite extraction solvents (e.g., methanol, acetonitrile, water)

Procedure:

-

Cell Culture and Labeling: Culture cells in a medium containing a known concentration of ¹³C-labeled glucose for a sufficient period to achieve isotopic steady-state.

-

Metabolite Extraction: Rapidly quench metabolic activity and extract intracellular metabolites using a suitable solvent system.

-

LC-MS Analysis: Separate the extracted metabolites using liquid chromatography and analyze the mass isotopomer distribution of key PPP intermediates (e.g., ribose-5-phosphate, sedoheptulose-7-phosphate) and downstream metabolites using mass spectrometry.[16]

-

Flux Calculation: Utilize metabolic flux analysis software to calculate the relative or absolute flux through the PPP based on the incorporation of ¹³C into the measured metabolites.[16]

Signaling Pathways and Logical Relationships

The flux through the PPP is tightly regulated to meet the cell's dynamic needs for NADPH and R5P. This regulation occurs at both the enzymatic and transcriptional levels and is influenced by various signaling pathways.

Regulation of the Pentose Phosphate Pathway

References

- 1. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 2. microbenotes.com [microbenotes.com]

- 3. Khan Academy [khanacademy.org]

- 4. Overview of Pentose Phosphate Pathway - Creative Proteomics [metabolomics.creative-proteomics.com]

- 5. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]

- 7. Glucose-6-Phosphate Dehydrogenases: The Hidden Players of Plant Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The influence of ribose 5-phosphate availability on purine synthesis of cultured human lymphoblasts and mitogen-stimulated lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetic values of purified and displayed G6PD - Bacteria Escherichia coli - BNID 114106 [bionumbers.hms.harvard.edu]

- 10. In situ kinetic parameters of glucose-6-phosphate dehydrogenase and phosphogluconate dehydrogenase in different areas of the rat liver acinus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Determination of the Cytosolic NADPH/NADP Ratio in Saccharomyces cerevisiae using Shikimate Dehydrogenase as Sensor Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytosolic ratios of free [NADPH]/[NADP+] and [NADH]/[NAD+] in mouse pancreatic islets, and nutrient-induced insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytosolic ratios of free [NADPH]/[NADP+] and [NADH]/[NAD+] in mouse pancreatic islets, and nutrient-induced insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. assets.fishersci.com [assets.fishersci.com]

- 16. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

The Enigmatic Presence of Ribosamine in the Natural World: A Technical Appraisal

An in-depth guide for researchers, scientists, and drug development professionals on the current understanding of ribosamine's natural occurrence, biosynthesis, and biological significance.

Executive Summary

Ribosamine, chemically known as 2-amino-2-deoxy-D-ribose, is a monosaccharide aminodeoxysugar. While its existence as a chemical entity is well-documented, its natural occurrence, biosynthetic pathways, and defined biological roles within organisms remain largely uncharacterized in scientific literature. This guide addresses the current state of knowledge regarding ribosamine, clarifies a common point of confusion with the cellular machinery known as the ribosome, and outlines the significant research gap that exists. Due to the limited available data, this document will primarily focus on defining ribosamine and distinguishing it from the ribosome, rather than providing extensive quantitative data or established experimental protocols which are not present in the current body of scientific research.

Defining Ribosamine

Ribosamine is a pentose sugar, specifically an amino sugar derivative of ribose. Its chemical structure consists of a ribose backbone with an amino group substituting the hydroxyl group at the second carbon position.

Chemical Properties:

| Property | Value |

| Molecular Formula | C₅H₁₁NO₄ |

| Molar Mass | 149.15 g/mol |

| IUPAC Name | (2R,3S,4R)-2-amino-3,4,5-trihydroxypentanal |

| Synonyms | 2-Amino-2-deoxy-D-ribose, D-Ribosamine |

The Ribosamine-Ribosome Distinction: A Critical Clarification

A significant point of potential confusion for researchers is the similarity in name between "ribosamine" (a molecule) and "ribosome" (a complex cellular organelle). The ribosome is a macromolecular machine, found in all living cells, that is responsible for protein synthesis. Ribosomes are composed of ribosomal RNA (rRNA) and ribosomal proteins.

It is crucial to underscore that ribosamine is not a known component of the ribosome. The sugar component of the nucleic acid backbone in RNA is D-ribose, and in DNA is 2-deoxy-D-ribose.

Investigating the Natural Occurrence and Biosynthesis of Ribosamine

Extensive searches of scientific literature and biochemical databases reveal a notable absence of information regarding the natural occurrence of free ribosamine in organisms. Similarly, there are no well-documented biosynthetic pathways for its production. While the biosynthesis of other amino sugars, such as glucosamine and galactosamine, is well-understood, a corresponding pathway for ribosamine has not been elucidated.

The majority of research mentioning ribosamine is in the context of chemical synthesis, where it is used as a building block for creating other molecules in a laboratory setting.

Potential Biological Roles and Future Research Directions

Given the lack of data on its natural occurrence, the biological function of ribosamine remains speculative. It is possible that it exists as a transient intermediate in an as-yet-undiscovered metabolic pathway or as a component of a rare, uncharacterized natural product.

The absence of information on ribosamine presents a clear research gap. Future investigations could focus on:

-

Sensitive Detection Methods: Developing highly sensitive analytical techniques to screen for the presence of ribosamine in various biological samples.

-

Genome Mining: Searching for putative genes and enzymes that could be involved in a ribosamine biosynthetic pathway by homology to known amino sugar synthesis pathways.

-

Functional Studies: If its natural occurrence is confirmed, studies to elucidate its role in cellular processes would be warranted.

Logical Relationship: Ribosamine vs. Ribosome

To visually clarify the distinction between ribosamine and the components of a ribosome, the following logical diagram is provided.

Conclusion

Ribosamine: A Potential Bio-inspired Scaffold for Novel Nucleotide Analogues

An In-depth Technical Guide on the Core Principles, Synthesis, and Potential Applications of Ribosamine-Based Nucleotides for Researchers, Scientists, and Drug Development Professionals.

Introduction

In the quest for novel therapeutic agents and research tools, the modification of fundamental biological building blocks has proven to be a fruitful strategy. Nucleotides, the monomers of DNA and RNA, are prime targets for such modifications due to their central role in virtually all cellular processes. This technical guide explores the prospective use of ribosamine, an amino sugar analogue of ribose, as a foundational component for a new class of synthetic nucleotides. While not found in naturally occurring nucleic acids, the introduction of an amino group at the 2' position of the ribose sugar offers a tantalizing prospect for creating nucleotide analogues with unique chemical properties, enhanced stability, and novel biological activities. This document will delve into the hypothetical structure, proposed synthesis, potential biochemical characteristics, and speculative applications of ribosamine-containing nucleotides, providing a comprehensive resource for researchers at the forefront of nucleic acid chemistry and drug discovery.

The Hypothetical Structure and Properties of Ribosamine Nucleotides

The core innovation of a ribosamine-based nucleotide lies in the substitution of the 2'-hydroxyl group of the ribose sugar with an amino group. This seemingly subtle change has profound implications for the molecule's stereochemistry, charge, and reactivity. For the purpose of this guide, "ribosamine" will refer to 2'-amino-2'-deoxy-D-ribose.

The presence of the 2'-amino group introduces a basic center into the sugar moiety, which would be protonated at physiological pH. This positive charge could influence the conformation of the sugar ring, the stability of the glycosidic bond, and the overall charge of the resulting oligonucleotide.

Predicted Physicochemical Properties

Based on studies of analogous 2'-modified nucleotides, we can extrapolate the likely impact of the 2'-amino group on the properties of a ribosamine nucleotide and the oligonucleotides derived from it.

Table 1: Predicted Physicochemical Properties of Ribosamine-Containing Oligonucleotides

| Property | Predicted Effect of 2'-Amino Modification | Rationale |

| Duplex Stability (Tm) | Destabilizing | The introduction of a positive charge at the 2' position can lead to electrostatic repulsion with the negatively charged phosphate backbone, thereby destabilizing the duplex.[1] |

| Nuclease Resistance | Increased | The 2'-amino group can sterically hinder the approach of nucleases, which typically require a 2'-hydroxyl group for their catalytic activity. Modifications at the 2' position are known to enhance nuclease resistance.[2] |

| Cellular Uptake | Potentially Enhanced | The introduction of positive charges within an oligonucleotide has been explored as a strategy to improve cellular uptake by facilitating interaction with the negatively charged cell membrane.[3] |

| RNase H Activity | Abolished | The 2'-hydroxyl group is essential for RNase H recognition and cleavage of the RNA strand in a DNA:RNA hybrid. Substitution with an amino group is expected to abolish this activity.[4] |

Synthesis of Ribosamine-Based Nucleotides

The synthesis of a ribosamine-containing nucleotide is a multi-step process that can be approached through both chemical and enzymatic methodologies. The overall workflow involves the synthesis of the modified sugar, its conversion to a nucleoside, and subsequent phosphorylation to yield the nucleotide triphosphate, which can then be incorporated into an oligonucleotide.

Experimental Protocols

This protocol is a hypothetical adaptation based on established methods for the synthesis of 2'-amino-2'-deoxynucleoside phosphoramidites.[5][6]

Materials:

-

2'-Amino-2'-deoxyuridine

-

Appropriately protected guanine derivative

-

Transglycosylation reagents

-

Protecting group reagents (e.g., DMT-Cl, isobutyryl chloride)

-

Phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite)

-

Anhydrous solvents (acetonitrile, pyridine, dichloromethane)

-

Silica gel for column chromatography

Procedure:

-

Transglycosylation: Start with commercially available 2'-amino-2'-deoxyuridine. Perform a transglycosylation reaction with a suitably protected guanine base to obtain 2'-amino-2'-deoxyguanosine.

-

Protection of Functional Groups:

-

Protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group.

-

Protect the exocyclic amino group of guanine with an isobutyryl group.

-

Protect the 2'-amino group. A suitable protecting group that is stable during phosphoramidite synthesis and readily removable is crucial. The allyloxycarbonyl (Alloc) group has been shown to be effective for protecting the 2'-N-methylamino group and could be adapted here.[5]

-

-

Phosphitylation: React the protected 2'-amino-2'-deoxyguanosine with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base (e.g., N,N-diisopropylethylamine) to yield the desired phosphoramidite.

-

Purification: Purify the resulting phosphoramidite using silica gel column chromatography.

This protocol follows the standard phosphoramidite chemistry for automated DNA/RNA synthesis.[7][]

Materials:

-

Controlled pore glass (CPG) solid support functionalized with the first nucleoside.

-

Standard deoxyribonucleoside or ribonucleoside phosphoramidites.

-

Synthesized 2'-amino-2'-deoxyguanosine phosphoramidite.

-

Activator solution (e.g., 1H-tetrazole).

-

Capping reagents (e.g., acetic anhydride and 1-methylimidazole).

-

Oxidizing agent (e.g., iodine solution).

-

Deblocking agent (e.g., trichloroacetic acid in dichloromethane).

-

Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide).

Procedure (per cycle of addition):

-

Deblocking: The DMT group from the 5'-hydroxyl of the support-bound nucleoside is removed by treatment with trichloroacetic acid.

-

Coupling: The 2'-amino-2'-deoxyguanosine phosphoramidite is activated with 1H-tetrazole and coupled to the free 5'-hydroxyl group.

-

Capping: Any unreacted 5'-hydroxyl groups are capped by acetylation to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.

-

Repeat: The cycle is repeated until the desired oligonucleotide sequence is assembled.

-

Cleavage and Deprotection: The oligonucleotide is cleaved from the solid support, and all protecting groups are removed using concentrated ammonium hydroxide.

-

Purification: The final product is purified by HPLC or polyacrylamide gel electrophoresis.

This protocol is based on the use of T7 RNA polymerase, which has been shown to accept some 2'-modified nucleoside triphosphates as substrates.[9][10][11]

Materials:

-

Linear DNA template containing a T7 promoter upstream of the desired RNA sequence.

-

T7 RNA polymerase.

-

Ribonucleoside triphosphates (ATP, CTP, GTP, UTP).

-

Synthesized 2'-amino-2'-deoxyuridine 5'-triphosphate.

-

Transcription buffer (containing Tris-HCl, MgCl₂, spermidine, DTT).

-

RNase inhibitor.

Procedure:

-

Reaction Setup: Combine the DNA template, all four standard rNTPs, the 2'-amino-2'-deoxyuridine 5'-triphosphate, transcription buffer, and RNase inhibitor in a microcentrifuge tube.

-

Initiation: Add T7 RNA polymerase to initiate the transcription reaction.

-

Incubation: Incubate the reaction at 37°C for 2-4 hours.

-

Termination: Stop the reaction by adding EDTA.

-

Purification: Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis.

Table 2: Michaelis-Menten Kinetic Parameters for 2'-Modified Nucleoside Triphosphates with T7 RNA Polymerase (Analogous Data)

| Substrate | Km (µM) | Vmax (relative to UTP) | Reference |

| 2'-Amino-2'-deoxyuridine 5'-triphosphate | 210 | 0.29 | [9] |

| 2'-Fluoro-2'-deoxyuridine 5'-triphosphate | 550 | 0.14 | [9] |

| UTP | 130 | 1.00 | [9] |

Note: This data is for 2'-amino-2'-deoxyuridine triphosphate and is presented as an example of what might be expected for other ribosamine-based nucleoside triphosphates.

Potential Applications in Research and Drug Development

The unique properties of ribosamine-based nucleotides suggest a range of potential applications, particularly in the development of therapeutic oligonucleotides and novel biochemical probes.

Antisense Oligonucleotides

The predicted high nuclease resistance of ribosamine-containing oligonucleotides makes them attractive candidates for antisense applications.[12] By designing these oligonucleotides to be complementary to a specific mRNA, they could be used to inhibit gene expression.

Aptamers

Aptamers are short, single-stranded nucleic acid molecules that can bind to specific targets with high affinity and specificity. The introduction of ribosamine could enhance the stability of aptamers in biological fluids, potentially leading to longer therapeutic effects.

Probing Nucleic Acid-Protein Interactions

The 2'-amino group can serve as a chemical handle for the attachment of fluorescent dyes, cross-linking agents, or affinity tags. This would allow for the site-specific labeling of oligonucleotides to study their interactions with proteins and other molecules.

Hypothetical Signaling Pathway Modulation

While speculative, it is conceivable that ribosamine-containing nucleotides or their metabolites could interact with cellular signaling pathways. Aminosugars are known components of various signaling molecules and glycoconjugates. For instance, the hexosamine biosynthesis pathway produces UDP-N-acetylglucosamine, a critical substrate for O-GlcNAcylation, a post-translational modification that regulates the function of numerous nuclear and cytosolic proteins.

It is plausible that a ribosamine-containing nucleotide, after cellular uptake and metabolic processing, could act as a competitive inhibitor or an alternative substrate for enzymes in the hexosamine biosynthesis pathway, thereby modulating O-GlcNAcylation and affecting downstream signaling events related to transcription, cell cycle, and stress response.

Future Directions and Conclusion

The concept of ribosamine as a building block for nucleotides opens up a new frontier in nucleic acid chemistry. While the information presented in this guide is largely prospective and based on analogies to other 2'-modified nucleotides, the potential for creating novel therapeutic and research tools is significant.

Future research should focus on:

-

Efficient and stereoselective synthesis of various ribosamine nucleoside phosphoramidites and triphosphates.

-

Comprehensive biophysical characterization of ribosamine-containing oligonucleotides, including detailed thermodynamic studies of duplex stability and structural analysis by NMR and X-ray crystallography.

-

Systematic evaluation of their biological properties , including nuclease resistance, cellular uptake, and in vitro and in vivo efficacy in antisense and aptamer applications.

-

Investigation of their metabolic fate and potential interactions with cellular signaling pathways.

References

- 1. academic.oup.com [academic.oup.com]

- 2. sg.idtdna.com [sg.idtdna.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Synthesis of 2'-N-methylamino-2'-deoxyguanosine and 2'-N,N-dimethylamino-2'-deoxyguanosine and their incorporation into RNA by phosphoramidite chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Improved synthesis of 2'-amino-2'-deoxyguanosine and its phosphoramidite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]

- 9. 2'-Fluoro- and 2'-amino-2'-deoxynucleoside 5'-triphosphates as substrates for T7 RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2'-Fluoro and 2-amino-2'-deoxynucleoside 5'-triphosphates as substrates for T7 RNA polymerase | Scilit [scilit.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Comparing in vitro and in vivo activity of 2'-O-[2-(methylamino)-2-oxoethyl]- and 2'-O-methoxyethyl-modified antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Ribosomes in Protein Synthesis: A Technical Guide

Abstract: The ribosome is a complex and highly conserved molecular machine responsible for protein synthesis, a fundamental process in all living organisms.[1] This guide provides a detailed examination of the ribosome's structure, function, and the intricate mechanics of translation. It explores the key differences between prokaryotic and eukaryotic ribosomes, outlines the stages of protein synthesis, and details critical experimental methodologies used by researchers to investigate ribosomal function. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the ribosome's central role in cellular life and as a target for therapeutic intervention.

The Ribosome: Structure and Composition

The ribosome is a ribonucleoprotein complex, meaning it is composed of ribosomal RNA (rRNA) and ribosomal proteins (r-proteins).[1] It consists of two unequal subunits, a small subunit (SSU) and a large subunit (LSU), which associate during protein synthesis to form a functional ribosome.[2][3] The SSU is primarily responsible for binding messenger RNA (mRNA) and decoding the genetic information, while the LSU catalyzes the formation of peptide bonds, linking amino acids together to form a polypeptide chain.[3][4]

Ribosomes are found in all cell types. In prokaryotic cells, they are dispersed freely in the cytoplasm.[5] In eukaryotic cells, they can be found both free in the cytoplasm and bound to the membrane of the endoplasmic reticulum, forming the rough endoplasmic reticulum (RER).[1][5] The location of the ribosome dictates the destination of the synthesized protein; free ribosomes produce proteins for use within the cell, while RER-bound ribosomes synthesize proteins destined for secretion, insertion into membranes, or delivery to specific organelles.[1]

Prokaryotic vs. Eukaryotic Ribosomes

While functionally conserved, there are significant structural differences between prokaryotic and eukaryotic ribosomes. These differences are critical for the development of antibiotics that selectively target bacterial ribosomes without affecting the host's eukaryotic ribosomes. The primary distinctions are in their size, sedimentation coefficients (measured in Svedberg units, S), and the composition of their rRNA and protein components.[6]

| Feature | Prokaryotic Ribosome | Eukaryotic Ribosome (Cytoplasmic) |

| Total Size | 70S[7] | 80S[7] |

| Small Subunit (SSU) | 30S[7] | 40S[7] |

| Large Subunit (LSU) | 50S[7] | 60S[7] |

| SSU rRNA | 16S | 18S[5] |

| LSU rRNA | 23S, 5S | 28S, 5.8S, 5S[5] |

| rRNA Composition | ~60% rRNA, ~40% protein[2] | ~50% rRNA, ~50% protein[5] |

| Number of r-Proteins | ~50[6] | ~80[6] |

The Mechanism of Protein Synthesis (Translation)

Protein synthesis, or translation, is the process by which the genetic information encoded in an mRNA molecule is used to create a specific sequence of amino acids, forming a polypeptide chain.[8] This process is a core component of the central dogma of molecular biology.

Caption: The Central Dogma of Molecular Biology.

Translation is a dynamic process divided into three main stages: initiation, elongation, and termination.[4] The ribosome moves along the mRNA, reading codons (three-nucleotide sequences), and with the help of transfer RNA (tRNA), assembles the corresponding amino acids.[8][9] The ribosome features three crucial binding sites for tRNA: the Aminoacyl (A) site, the Peptidyl (P) site, and the Exit (E) site.[10]

-

A Site: Binds the incoming aminoacyl-tRNA carrying the next amino acid to be added to the chain.[10]

-

P Site: Holds the peptidyl-tRNA, which carries the growing polypeptide chain.[10]

-

E Site: The exit site for the now uncharged tRNA after it has donated its amino acid.[10]

Caption: The three stages of protein synthesis: Initiation, Elongation, and Termination.

Initiation

The process begins when the small ribosomal subunit binds to the 5' end of an mRNA molecule.[4] It then moves along the mRNA until it encounters the start codon (typically AUG).[4] The initiator tRNA, carrying the amino acid methionine, binds to the start codon. This event triggers the large ribosomal subunit to join, forming the complete initiation complex.[4]

Elongation